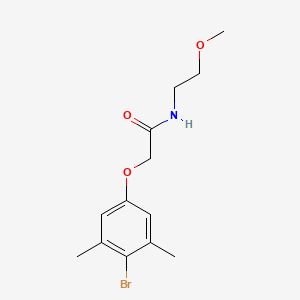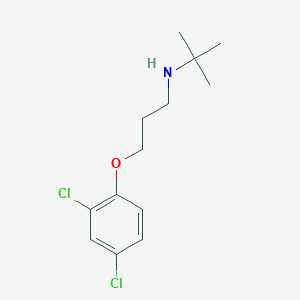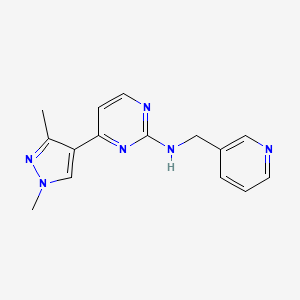
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, also known as BDPME, is a chemical compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide acts by inhibiting the activity of a specific protein kinase, known as PDK1. PDK1 plays a critical role in cellular signaling pathways, and its inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of PDK1 by this compound has been shown to lead to a variety of biochemical and physiological effects, including changes in cell proliferation, cell cycle progression, and apoptosis. This compound has also been shown to affect glucose metabolism and insulin signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is its selectivity for PDK1, which allows for the specific investigation of this kinase in cellular processes. However, this compound also has limitations, including its potential toxicity and the need for careful dosing in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, including the investigation of its potential use in the treatment of cancer and other diseases. This compound may also be used as a tool to study the role of PDK1 in other cellular processes, such as inflammation and immune responses. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound in lab experiments.
Synthesemethoden
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-bromo-3,5-dimethylphenol with 2-chloroethylacetate in the presence of a base, followed by reaction with sodium methoxide. Another method involves the reaction of 4-bromo-3,5-dimethylphenol with 2-bromoethylacetate in the presence of a base, followed by reaction with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool to investigate the role of protein kinases in cellular signaling pathways. This compound has been shown to selectively inhibit a specific protein kinase, making it a valuable tool for studying the function of this kinase in cellular processes.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-9-6-11(7-10(2)13(9)14)18-8-12(16)15-4-5-17-3/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBOQMHNVIJPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)

![N-cyclopropyl-N'-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4998773.png)
![2-ethoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4998774.png)
![2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)


![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)